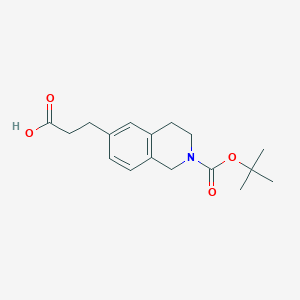

3-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid

Beschreibung

3-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid (CAS: 270062-98-1) is a Boc-protected tetrahydroisoquinoline derivative with a propanoic acid side chain. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents . Its structure combines a rigid tetrahydroisoquinoline scaffold, which enhances binding affinity to biological targets, with a tert-butoxycarbonyl (Boc) group that improves stability during synthetic processes.

Eigenschaften

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-8-13-10-12(5-7-15(19)20)4-6-14(13)11-18/h4,6,10H,5,7-9,11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFKMYMYWLUMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid, also known by its chemical name (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 78879-20-6

- Physical Form : Crystalline powder

- Purity : ≥98.0% (HPLC)

Biological Activity Overview

The biological activity of this compound has been predominantly studied in the context of its effects on various biological systems. Key areas of investigation include:

1. Antioxidant Activity

Research indicates that compounds with isoquinoline structures exhibit antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models.

2. Neuroprotective Effects

Studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective effects. For instance, they have been shown to inhibit neuronal apoptosis in models of neurodegenerative diseases. The mechanism is believed to involve modulation of mitochondrial pathways and reduction of inflammatory responses.

3. Antimicrobial Properties

Preliminary screening has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy appears to be dose-dependent, with higher concentrations leading to greater inhibition of bacterial growth.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with the compound compared to controls. |

| Study 2 | Neuroprotection | Showed that the compound reduced apoptosis markers in a rat model of Alzheimer’s disease. Mechanistic studies indicated involvement of Bcl-2 family proteins. |

| Study 3 | Antimicrobial Activity | Reported effective inhibition of Staphylococcus aureus at a concentration of 50 µg/mL. |

The biological activities attributed to this compound can be explained through several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Receptors : It is hypothesized that this compound interacts with specific receptors involved in neuroprotection and inflammation modulation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boc-D-Tic-OH is primarily utilized in the field of medicinal chemistry for the development of pharmaceuticals. Its applications include:

Peptide Synthesis

Boc-D-Tic-OH serves as a key building block in the synthesis of various peptides. Its tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptide structures. This is particularly beneficial in synthesizing bioactive peptides that can serve as potential therapeutics for various diseases .

Drug Development

Research indicates that compounds derived from Boc-D-Tic-OH exhibit significant biological activity. For instance, derivatives have been studied for their potential as analgesics and anti-inflammatory agents. The tetrahydroisoquinoline core is known for its ability to interact with opioid receptors, making it a candidate for pain management therapies .

Organic Synthesis

In organic chemistry, Boc-D-Tic-OH is employed in several synthetic pathways:

Synthesis of Isoquinoline Derivatives

The compound acts as a precursor for synthesizing various isoquinoline derivatives, which are pivotal in developing new materials and drugs. The ability to modify the isoquinoline structure enables chemists to explore a range of biological activities and optimize pharmacological profiles .

Asymmetric Synthesis

Boc-D-Tic-OH is also utilized in asymmetric synthesis processes due to its chiral nature. The compound can be used to create enantiomerically pure products, which are crucial in pharmaceutical applications where the activity of each enantiomer can differ significantly .

Material Science

The applications of Boc-D-Tic-OH extend into material science:

Polymer Chemistry

Researchers have explored the use of Boc-D-Tic-OH in developing new polymeric materials with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance materials .

Nanotechnology

In nanotechnology, derivatives of Boc-D-Tic-OH have been investigated for their potential use in drug delivery systems. Their ability to form nanoparticles allows for targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the practical applications of Boc-D-Tic-OH:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are critical for understanding its uniqueness. Below is a comparative analysis based on similarity scores, synthetic applications, and pharmacological relevance.

Table 1: Key Structural Analogs and Similarity Metrics

Functional Group Comparisons

- Propanoic Acid vs. In contrast, formyl-containing analogs (CAS: 444583-19-1 and 145525-27-5) exhibit higher electrophilicity, favoring nucleophilic addition reactions but reduced solubility in water .

- Stereochemical Impact: The (R)- and (S)-configured formyl analogs (CAS: 444583-19-1 and 145525-27-5) demonstrate enantiomer-specific biological activities. For instance, (R)-configured compounds often show higher binding affinity to chiral enzyme pockets, as observed in protease inhibition studies .

Physicochemical Properties

| Property | Target Compound (270062-98-1) | Formyl Analog (444583-19-1) |

|---|---|---|

| Molecular Weight | 333.4 g/mol | 289.3 g/mol |

| LogP | 2.1 (predicted) | 1.8 (predicted) |

| Solubility >10 mg/mL in DMSO | <5 mg/mL in DMSO | |

| Stability Stable at RT (Boc protection) | Air-sensitive (formyl group) |

Predicted data derived from structural analogs and computational models .

Q & A

Basic: What are the key steps for synthesizing 3-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves Boc-protection of the tetrahydroisoquinoline core, followed by functionalization at the 6-position with a propanoic acid moiety. Key steps include:

- Boc Protection : Reacting the tetrahydroisoquinoline precursor with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions (e.g., DCM, room temperature) to introduce the Boc group .

- Propanoic Acid Coupling : Use of coupling reagents like EDC/HOBt or DCC to attach the propanoic acid chain to the 6-position of the tetrahydroisoquinoline scaffold .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity, verified by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.